4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride
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Overview
Description
4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly used as building blocks in organic synthesis . The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-3-ylpyrrolidin-2-one typically involves the cyclization of functionalized acyclic substrates. One common method includes the amination and cyclization of acyclic precursors under specific reaction conditions . Another approach involves the oxidation of pyrrolidine derivatives . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of 4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride can be carried out in continuous tube or tube bundle reactors operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrrolidin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones and pyrroles . These products are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Scientific Research Applications
4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a versatile building block for synthesizing complex molecules . In biology, it serves as a precursor for bioactive compounds with antimicrobial, anti-inflammatory, and anticancer properties . In medicine, it is investigated for its potential therapeutic effects and as a scaffold for drug development . In industry, it is used in the production of fine chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Pyrrolidin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Pyrrolidin-3-ylpyrrolidin-2-one include pyrrolidin-2-one, pyrrolidin-2,5-dione, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities .
Uniqueness: What sets 4-Pyrrolidin-3-ylpyrrolidin-2-one apart is its unique combination of functional groups, which confer specific biological activities and reactivity . This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-3-7(5-10-8)6-1-2-9-4-6;/h6-7,9H,1-5H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGPAISMCRTYOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CC(=O)NC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243520-80-9 |
Source
|
Record name | [3,3'-bipyrrolidin]-5-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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